METHYL 6,7-DIMETHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE
Description
METHYL 6,7-DIMETHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE is a quinoline-based compound characterized by a 6,7-dimethoxy-substituted aromatic core, a methyl ester at position 2, and a complex substituent at position 3.
The synthesis of this compound likely involves nucleophilic substitution or condensation reactions. For example, methyl 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, a structurally related compound, is synthesized via reaction with primary amines in methanol . Similar methodologies may apply to the target compound, with modifications to incorporate the (4-methylphenyl)carbamoyl methoxy group.
Properties
IUPAC Name |
methyl 6,7-dimethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-13-5-7-14(8-6-13)23-21(25)12-30-18-11-17(22(26)29-4)24-16-10-20(28-3)19(27-2)9-15(16)18/h5-11H,12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFKNIRABYPTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6,7-DIMETHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether. This reaction yields 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 6,7-DIMETHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoline analogs .
Scientific Research Applications
METHYL 6,7-DIMETHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of METHYL 6,7-DIMETHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its therapeutic effects .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Substituent Impact : The target compound’s (4-methylphenyl)carbamoyl methoxy group distinguishes it from simpler esters and amides, likely enhancing target engagement through hydrophobic and hydrogen-bonding interactions.
- Synthetic Flexibility: Position 4 modifications in quinolines are achievable via nucleophilic substitution, enabling tailored biological activity .
- Therapeutic Potential: While direct activity data for the target compound is lacking, structural parallels to kinase inhibitors (e.g., 12a-s) and antimicrobial quinoxalines (e.g., 4a-h) suggest promising avenues for evaluation .
Biological Activity
Methyl 6,7-dimethoxy-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a complex quinoline derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of quinoline derivatives known for various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
Anticancer Properties
Research has indicated that quinoline derivatives exhibit significant anticancer activity. A study evaluating various quinoline compounds demonstrated that this compound showed promising results against several cancer cell lines, including MDA-MB-231 and BT-549. The mechanism of action appears to involve the inhibition of cell cycle-related proteins such as cyclin-dependent kinases (CDK) and cyclin D1, which are crucial for cancer cell proliferation .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Quinoline derivatives have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, suggesting a potential role in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial activity of this compound has also been explored. Studies have reported moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae. The minimum inhibitory concentration (MIC) values indicate effective bacteriostatic properties, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Evaluation
In vitro studies conducted on human breast cancer cell lines revealed that this compound exhibited cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 15 | Caspase activation |
| BT-549 | 20 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Activity
A study assessing the anti-inflammatory properties of various quinoline derivatives found that the compound significantly reduced LPS-induced nitric oxide production in RAW 264.7 cells. The results highlighted its potential use in managing inflammatory conditions.
| Treatment | NO Production (µM) | Control |
|---|---|---|
| Compound Treatment | 5 | 25 (LPS Control) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
